

A Technical Guide to the Enzymatic Components of Micrococcus Lysate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MICROCOCCUS LYSATE

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Introduction

Micrococcus lysate, an extract derived from the bacterium *Micrococcus luteus*, is a complex mixture of enzymes with significant applications in skincare and dermatology, primarily attributed to its potent DNA repair and protective capabilities. This technical guide provides an in-depth analysis of the core enzymatic components of **Micrococcus lysate**, with a focus on their biochemical properties, mechanisms of action, and the experimental protocols used for their characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this unique biological extract.

Core Enzymatic Components

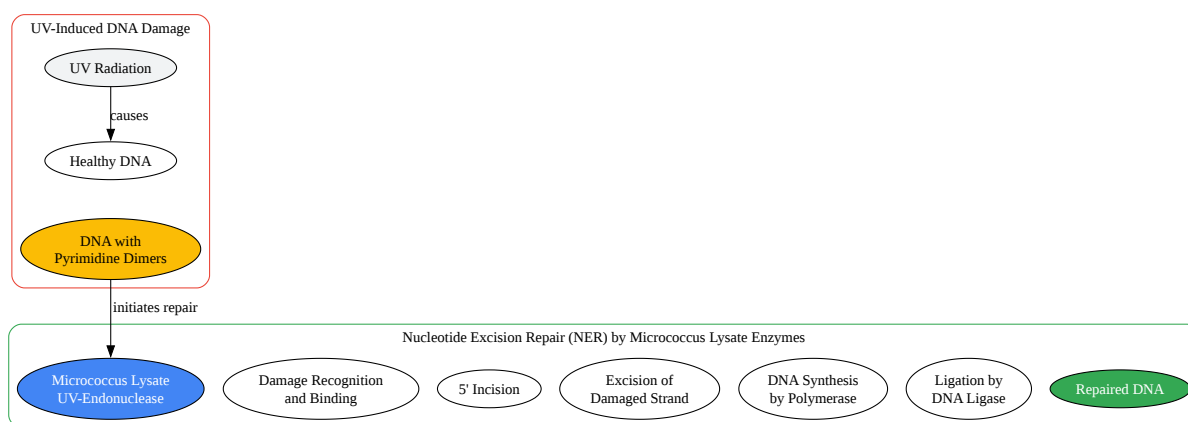
The primary enzymatic activities identified in **Micrococcus lysate** that contribute to its biological efficacy are DNA repair enzymes, proteases, and catalase. Each of these enzyme classes plays a distinct role in cellular maintenance, protection, and repair.

DNA Repair Enzymes: The Vanguard of Genomic Integrity

The most celebrated enzymatic components of **Micrococcus lysate** are its DNA repair enzymes, particularly a UV-endonuclease. This enzyme is a key player in the Nucleotide

Excision Repair (NER) pathway, a critical mechanism for repairing bulky DNA lesions caused by ultraviolet (UV) radiation.

Mechanism of Action: The UV-endonuclease from *Micrococcus luteus* specifically recognizes and initiates the repair of cyclobutane pyrimidine dimers (CPDs), the most common form of DNA damage induced by UVB light. The enzyme works by cleaving the phosphodiester bond on the 5' side of the CPD, creating a nick in the DNA backbone. This incision is the first and rate-limiting step in the NER pathway, signaling for subsequent enzymes to excise the damaged segment and synthesize a new, correct DNA strand.



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Caption: Experimental workflow for UV-endonuclease activity assay.

Methodology:

- **Substrate Preparation:** A solution of supercoiled plasmid DNA (e.g., pUC19) at a concentration of 50-100 ng/μL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) is prepared.
- **UV Irradiation:** The plasmid DNA solution is exposed to a controlled dose of UV-B radiation (e.g., 100 J/m²) to induce the formation of pyrimidine dimers. An unirradiated control sample should be maintained.
- **Enzymatic Reaction:**
 - Set up reaction tubes containing:
 - UV-irradiated plasmid DNA (100-200 ng)
 - Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
 - Varying concentrations of **Micrococcus lysate**.
 - Include a control reaction with unirradiated plasmid DNA and the lysate, and a control with UV-irradiated DNA without the lysate.
 - Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
- **Reaction Termination:** Stop the reaction by adding a stop solution containing EDTA (to chelate Mg²⁺) and a loading dye for gel electrophoresis.
- **Agarose Gel Electrophoresis:** The reaction products are resolved on a 1% agarose gel.
- **Visualization and Analysis:** The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The relative amounts of supercoiled (undamaged or unrepaired) and relaxed/nicked (repaired) plasmid DNA are quantified using densitometry software. An increase in the relaxed form in the presence of the lysate indicates UV-endonuclease activity.

Protease Activity Assay

This protocol describes a general method for determining the proteolytic activity of **Micrococcus lysate** using a casein substrate.

Methodology:

- **Substrate Solution:** Prepare a 1% (w/v) solution of casein in a suitable buffer (e.g., 50 mM Tris-HCl for neutral protease activity at pH 7.0, or 50 mM Glycine-NaOH for alkaline protease activity at pH 9.0).
- **Enzymatic Reaction:**
 - Pre-incubate the casein solution at the optimal temperature for the respective protease (37°C for neutral, 58°C for alkaline).
 - Add a known amount of **Micrococcus lysate** to initiate the reaction.
 - Incubate for a specific time (e.g., 30 minutes).
- **Reaction Termination:** Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5-10%. This will precipitate the undigested casein.
- **Quantification of Hydrolysis:**
 - Centrifuge the mixture to pellet the precipitated protein.
 - The supernatant, containing the acid-soluble peptides released by protease activity, is collected.
 - The amount of soluble peptides is quantified by measuring the absorbance at 280 nm (due to the presence of tyrosine and tryptophan residues) or by using a colorimetric assay such as the Folin-Ciocalteu method.
- **Calculation of Activity:** Protease activity is typically expressed in units, where one unit is defined as the amount of enzyme that releases a certain amount of acid-soluble fragments (e.g., 1 µg of tyrosine) per minute under the specified conditions.

Catalase Activity Assay

This spectrophotometric assay measures the rate of hydrogen peroxide decomposition by catalase present in the **Micrococcus lysate**.

Methodology:

- Reagents:
 - Phosphate buffer (50 mM, pH 7.0)
 - Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer, freshly prepared)
 - **Micrococcus lysate**
- Assay Procedure:
 - In a quartz cuvette, add phosphate buffer and the **Micrococcus lysate**.
 - Initiate the reaction by adding the H₂O₂ solution.
 - Immediately begin monitoring the decrease in absorbance at 240 nm over time (e.g., every 15 seconds for 3 minutes) using a spectrophotometer. The decrease in absorbance is directly proportional to the decomposition of H₂O₂.
- Calculation of Activity:
 - The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
 - Catalase activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of H₂O₂ at 240 nm being 43.6 M⁻¹cm⁻¹.
 - One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 μmole of H₂O₂ per minute at 25°C and pH 7.0.

Conclusion

The enzymatic components of **Micrococcus lysate**, particularly its DNA repair enzymes, proteases, and catalase, provide a powerful combination of activities for cellular protection and

repair. The UV-endonuclease is a cornerstone of its efficacy in mitigating UV-induced DNA damage, a key factor in photoaging and skin cancer development. The proteolytic and catalase activities further contribute to maintaining a healthy cellular environment. The experimental protocols detailed in this guide offer a framework for the quantitative assessment of these enzymatic activities, enabling further research and development of products leveraging the beneficial properties of **Micrococcus lysate**. A thorough understanding of these core components and their functions is essential for harnessing the full potential of this remarkable biological extract in scientific and therapeutic applications.

- To cite this document: BenchChem. [A Technical Guide to the Enzymatic Components of Micrococcus Lysate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176253#micrococcus-lysate-enzymatic-components\]](https://www.benchchem.com/product/b1176253#micrococcus-lysate-enzymatic-components)

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